Cas no 2228381-30-2 (4-(2-bromopropyl)-2-chlorophenol)

4-(2-Bromopropyl)-2-chlorophenol is a halogenated phenolic compound with a bromopropyl substituent at the para position and a chlorine atom at the ortho position of the phenol ring. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and chlorine enhances its utility in cross-coupling reactions and nucleophilic substitutions. Its well-defined molecular framework allows for precise functionalization, making it valuable in constructing complex molecules. The compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to maintain stability.
4-(2-bromopropyl)-2-chlorophenol structure
2228381-30-2 structure
Product Name:4-(2-bromopropyl)-2-chlorophenol
CAS No:2228381-30-2
MF:C9H10BrClO
MW:249.532101154327
CID:6308054
PubChem ID:165714165
Update Time:2025-06-25

4-(2-bromopropyl)-2-chlorophenol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-bromopropyl)-2-chlorophenol
    • 2228381-30-2
    • EN300-1909009
    • Inchi: 1S/C9H10BrClO/c1-6(10)4-7-2-3-9(12)8(11)5-7/h2-3,5-6,12H,4H2,1H3
    • InChI Key: YYOKMJRWMBJGTC-UHFFFAOYSA-N
    • SMILES: BrC(C)CC1C=CC(=C(C=1)Cl)O

Computed Properties

  • Exact Mass: 247.96036g/mol
  • Monoisotopic Mass: 247.96036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2Ų

4-(2-bromopropyl)-2-chlorophenol Pricemore >>

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4-(2-bromopropyl)-2-chlorophenol Related Literature

Additional information on 4-(2-bromopropyl)-2-chlorophenol

Introduction to 4-(2-bromopropyl)-2-chlorophenol (CAS No. 2228381-30-2)

4-(2-bromopropyl)-2-chlorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 2228381-30-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and industrial applications. This compound, featuring a brominated propyl side chain and a chlorinated phenolic core, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural configuration of 4-(2-bromopropyl)-2-chlorophenol not only contributes to its reactivity but also opens up diverse possibilities for its utilization in drug development and material science.

The phenolic moiety in 4-(2-bromopropyl)-2-chlorophenol is particularly noteworthy, as it serves as a versatile scaffold for further functionalization. Phenols are well-known for their ability to participate in hydrogen bonding, making them indispensable in the design of molecules with specific biological activities. In recent years, there has been a surge in research focusing on phenolic derivatives due to their potential applications in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and antioxidant agents. The presence of both bromine and chlorine substituents on the aromatic ring enhances the electrophilic nature of the molecule, facilitating nucleophilic substitution reactions that are crucial for constructing more complex structures.

One of the most compelling aspects of 4-(2-bromopropyl)-2-chlorophenol is its role as a building block in the synthesis of pharmacologically active compounds. The bromine atom at the 2-position allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks found in many drugs. Similarly, the chlorine atom at the 4-position can be displaced by nucleophiles, enabling the introduction of diverse functional groups. These attributes make 4-(2-bromopropyl)-2-chlorophenol an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.

Recent studies have highlighted the compound's utility in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, researchers have explored its potential as a precursor for developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modify both the propyl side chain and the aromatic ring provides chemists with a high degree of flexibility in optimizing potency and selectivity. Additionally, the compound's compatibility with various synthetic methodologies ensures that it can be integrated into multi-step synthetic routes without significant challenges.

The industrial relevance of 4-(2-bromopropyl)-2-chlorophenol extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it suitable for synthesizing intermediates used in pesticides and herbicides, where similar phenolic derivatives are known to exhibit biological activity against pests and weeds. Furthermore, its stability under various reaction conditions enhances its applicability in large-scale chemical processes, making it a preferred choice for industrial applications.

In terms of safety and handling, 4-(2-bromopropyl)-2-chlorophenol should be stored under inert conditions to prevent degradation. While it does not pose immediate hazards under recommended storage conditions, standard laboratory practices should be followed when handling this compound. Personal protective equipment (PPE), such as gloves and safety goggles, is essential to minimize exposure. As with any chemical substance, proper ventilation and adherence to safety protocols are paramount to ensuring a safe working environment.

The future prospects of 4-(2-bromopropyl)-2-chlorophenol appear promising, with ongoing research exploring its potential applications in emerging fields such as nanotechnology and materials science. Its ability to undergo selective functionalization makes it a candidate for developing novel materials with tailored properties. For instance, researchers are investigating its use in creating functional polymers or coatings that exhibit enhanced durability and biocompatibility.

In conclusion,4-(2-bromopropyl)-2-chlorophenol (CAS No. 2228381-30-2) is a multifaceted compound with significant potential across multiple domains of chemistry and industry. Its unique structural features enable diverse synthetic pathways, making it an invaluable tool for drug discovery and material development. As research continues to uncover new applications for this compound,4-(2-bromopropyl)-2-chlorophenol is poised to play an increasingly important role in advancing scientific innovation.

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